![molecular formula C21H18ClN3O2S B2891943 N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 1006001-39-3](/img/structure/B2891943.png)
N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide” is a complex organic compound. It contains several functional groups including an amide group (CONH2), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a chloro-substituted methylphenyl group .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, it might involve the reaction of appropriate precursors under suitable conditions. For instance, a similar compound, “N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine”, was synthesized by reacting two precursors, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide, under Hantzsch thiazole synthesis condition .Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives similar to N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide exhibit notable antimicrobial properties. For instance, compounds with chlorosubstituted imidazolyl cinnamamide frameworks have shown strong antibacterial activity against Bacillus subtilis and antifungal activity against Penicillium chrysogenum, highlighting their potential as antimicrobial agents (Padmavathi et al., 2011).
Fungicidal Activity
Another study focused on isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide derivatives, finding that these compounds exhibit significant in vivo antifungal activities. Specifically, certain derivatives stimulated plant innate immunity and demonstrated good fungicidal activity against Pseudoperonspera cubensis, suggesting their use in agricultural fungicides (Chen et al., 2019).
Antitumor and Anticancer Activities
Further investigations into this compound derivatives have unveiled their potential antitumor and anticancer activities. Compounds with structural modifications, such as the introduction of pyrazolyl-thiazoles incorporating the thiophene moiety, have shown promising antitumor effects against various cancer cell lines, indicating their potential in cancer therapy research (Gomha et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[4-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c1-14-17(22)8-5-9-18(14)24-20(27)12-16-13-28-21(23-16)25-19(26)11-10-15-6-3-2-4-7-15/h2-11,13H,12H2,1H3,(H,24,27)(H,23,25,26)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUGVKSSYVFVOJ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.